molecular formula C6H7ClN2O2 B2944618 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1011404-53-7

1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2944618
CAS No.: 1011404-53-7
M. Wt: 174.58
InChI Key: WEYQTKWTPPRMNL-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloroethyl group attached to the pyrazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with chloroethyl reagents. One common method includes the alkylation of pyrazole-4-carboxylic acid with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form pyrazole N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products Formed:

  • Substituted pyrazoles with various functional groups.
  • Pyrazole N-oxides.
  • Reduced alcohol derivatives of the carboxylic acid group.

Scientific Research Applications

1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

    1-(2-chloroethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(2-bromoethyl)-1H-pyrazole-4-carboxylic acid: Bromine atom instead of chlorine, leading to different reactivity.

    1-(2-chloroethyl)-1H-imidazole-4-carboxylic acid: Imidazole ring instead of pyrazole, affecting its chemical properties.

Uniqueness: 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the chloroethyl group and the carboxylic acid on the pyrazole ring, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-chloroethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYQTKWTPPRMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011404-53-7
Record name 1-(2-chloroethyl)-1H-pyrazole-4-carboxylic acid
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